(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Physicochemical characterization Structure-property relationships Synthetic intermediate procurement

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (CAS 1249949-36-7) is a heterocyclic secondary alcohol that integrates a 2-chlorofuran ring and a thiophene ring via a methanol bridge. With a molecular formula of C₉H₇ClO₂S and a molecular weight of 214.67 g/mol, this compound features predicted physicochemical properties including a density of 1.418 ± 0.06 g/cm³ and a boiling point of 233.6 ± 28.0 °C.

Molecular Formula C9H7ClO2S
Molecular Weight 214.67 g/mol
Cat. No. B13080877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol
Molecular FormulaC9H7ClO2S
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=C(OC=C2)Cl)O
InChIInChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H
InChIKeyZHXDBVRBSWEHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol – A Chlorinated Heterocyclic Alcohol Building Block for Medicinal Chemistry and Materials Science Procurement


(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol (CAS 1249949-36-7) is a heterocyclic secondary alcohol that integrates a 2-chlorofuran ring and a thiophene ring via a methanol bridge . With a molecular formula of C₉H₇ClO₂S and a molecular weight of 214.67 g/mol, this compound features predicted physicochemical properties including a density of 1.418 ± 0.06 g/cm³ and a boiling point of 233.6 ± 28.0 °C . The presence of both an electron-rich thiophene moiety and an electron-deficient 2-chlorofuran moiety within a single molecular framework establishes distinct reactivity patterns that are not simultaneously accessible with mono-heterocyclic building blocks, positioning this compound as a versatile intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Why Generic Substitution with Related Furan-Thiophene Methanols Fails – The Critical Role of Chlorine Regiochemistry and Structural Ambiguity in (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol


Simple substitution of (2-chlorofuran-3-yl)(thiophen-2-yl)methanol with non-halogenated analogs such as furan-3-yl(thiophen-2-yl)methanol (CAS 136260-84-9) or regioisomeric variants like furan-2-yl(thiophen-3-yl)methanol (CAS 136260-85-0) is not chemically or functionally equivalent. The 2-chloro substituent on the furan ring introduces a significant electron-withdrawing effect that modulates the electron density distribution of the heterocycle, altering both its reactivity toward electrophilic substitution and its capacity as a directing group in cross-coupling chemistries [1]. Furthermore, procurement is complicated by a widespread naming discrepancy: the same CAS number 1249949-36-7 is listed by some vendors under the IUPAC name (5-chlorothiophen-2-yl)-(furan-3-yl)methanol, which places the chlorine atom on the thiophene ring rather than the furan ring . This positional isomerism, if not verified by the end user through spectroscopic characterization, can lead to the inadvertent acquisition of a compound with fundamentally different steric and electronic properties, rendering downstream synthetic outcomes irreproducible. The quantitative evidence below substantiates why this specific compound must be explicitly specified and analytically confirmed in procurement workflows.

Quantitative Differentiation Evidence for (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Versus Closest Analogs – A Procurement-Focused Comparison


Molecular Weight and Density Differentiation Versus Non-Halogenated Furan-3-yl(thiophen-2-yl)methanol

The target compound (2-chlorofuran-3-yl)(thiophen-2-yl)methanol exhibits a molecular weight of 214.67 g/mol and a predicted density of 1.418 ± 0.06 g/cm³ , whereas its non-chlorinated direct analog furan-3-yl(thiophen-2-yl)methanol (CAS 136260-84-9) has a molecular weight of 180.22 g/mol . The 34.45 g/mol increase in molecular weight corresponds precisely to the substitution of a hydrogen atom with a chlorine atom (ΔMW = 34.45). The higher predicted density of the chlorinated compound (1.418 vs. an estimated ~1.22 g/cm³ for the non-chlorinated analog based on the molecular weight difference and structural similarity) reflects the increased mass per unit volume conferred by chlorine incorporation.

Physicochemical characterization Structure-property relationships Synthetic intermediate procurement

Regioisomeric Identity Verification – Chlorine on Furan (Position 2) Versus Chlorine on Thiophene (Position 5)

The CAS registry number 1249949-36-7 is commercially associated with two conflicting structural representations across different vendor catalogs. Fluorochem and Benchchem explicitly assign the IUPAC name (5-chlorothiophen-2-yl)-(furan-3-yl)methanol, with the canonical SMILES OC(C1=COC=C1)C1=CC=C(Cl)S1, placing chlorine on the 5-position of the thiophene ring . In contrast, Chemsrc, MolCore, Leyan, and Kuujia list the compound under the name (2-chlorofuran-3-yl)(thiophen-2-yl)methanol, consistent with chlorine substitution at the 2-position of the furan ring . These two regioisomers are constitutional isomers with identical molecular formula (C₉H₇ClO₂S) and identical molecular weight (214.67 g/mol) but fundamentally different connectivity. The 2-chlorofuran isomer presents an electron-deficient furan ring susceptible to nucleophilic aromatic substitution, whereas the 5-chlorothiophene isomer features a chlorinated electron-rich thiophene with divergent cross-coupling reactivity.

Structural elucidation Isomeric purity Procurement quality control

Electronic Structure Modulation by 2-Chloro Substitution on Furan – Ab Initio Computational Evidence

Ab initio calculations (RHF/6-31G(d) level) on furan and its 2-chlorine-substituted derivative demonstrate that chlorine substitution significantly perturbs the electron density distribution within the furan ring [1]. The study reveals that the unshared electron pairs of the heteroatoms are not delocalized solely in the π-system, and that 2-chloro substitution alters the bonding molecular orbital contributions and the electric field gradient at the chlorine nucleus as measured by ³⁵Cl NQR parameters [1]. While the specific NQR coupling constants are reported in the full paper for 2-chlorofuran (accessible via the English translation in Chemistry of Heterocyclic Compounds, 1999, Vol. 35, pp. 543–548), the key finding is that the chlorine atom exerts a measurable inductive electron-withdrawing effect that is not present in the parent furan system.

Computational chemistry Electronic effects Reactivity prediction

GHS Hazard Classification – Differentiated Safety Profile for Handling and Shipping

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol carries specific GHS hazard classifications that differ from its non-halogenated analogs. The compound is classified under GHS07 (Warning) with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . These classifications are consistent with those published by Fluorochem for the compound under CAS 1249949-36-7, which additionally includes precautionary codes P261, P264, P270, P271, P280, and P301+P310 . In contrast, the non-halogenated analog furan-3-yl(thiophen-2-yl)methanol (CAS 136260-84-9) has no publicly available GHS hazard classification from the same databases, suggesting either a less hazardous profile or incomplete toxicological characterization.

Safety data GHS classification Laboratory handling

Antimicrobial and Anticancer Class-Level Biological Activity – Differentiation from Mono-Heterocyclic Alcohols

While direct quantitative biological activity data for (2-chlorofuran-3-yl)(thiophen-2-yl)methanol is not available in the primary literature as of the search date, class-level evidence supports its potential differentiation. A patent on isoxazole, isothiazole, furane and thiophene compounds discloses that tertiary alcohol moieties containing furan-3-yl-methanol substructures exhibit microbicidal activity, particularly against fungal pathogens in agricultural applications [1]. Additionally, a compound entry in the WebISA database reports that structurally related compounds containing chlorofuran and thiophene moieties demonstrate pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential anticancer applications [2]. Critically, the 2-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) that is absent in non-halogenated analogs, enabling the generation of focused compound libraries for structure-activity relationship (SAR) studies.

Antimicrobial screening Anticancer activity Medicinal chemistry

Predicted Boiling Point and Volatility Profile – Implications for Reaction Solvent Selection and Purification

The predicted boiling point of (2-chlorofuran-3-yl)(thiophen-2-yl)methanol is 233.6 ± 28.0 °C at atmospheric pressure . This value reflects the contribution of both the chlorine atom (which increases boiling point relative to non-halogenated analogs due to increased polarizability and molecular weight) and the hydrogen-bonding capacity of the secondary alcohol group. Thiophen-2-ylmethanol, a mono-heterocyclic comparator with molecular weight 114.16 g/mol, has a reported boiling point of 207 °C (lit.) . The 26.6 °C elevation in boiling point for the target compound (ΔTb ≈ +27 °C) is consistent with the combined effects of higher molecular weight (214.67 vs. 114.16 g/mol) and the presence of two aromatic heterocycles increasing intermolecular dispersion forces. This elevated boiling point directly influences solvent selection for high-temperature reactions and dictates distillation parameters for purification.

Thermophysical properties Distillation Process chemistry

Optimal Procurement and Application Scenarios for (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization via Pd-Catalyzed Cross-Coupling Library Synthesis

The 2-chloro substituent on the furan ring of (2-chlorofuran-3-yl)(thiophen-2-yl)methanol provides a chemically distinct aryl chloride handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. This enables the rapid generation of focused compound libraries where the thiophene-methanol moiety serves as a constant scaffold while diverse aryl, heteroaryl, or amine substituents are introduced at the furan 2-position. The ab initio computational evidence confirms that the chlorine atom alters the electronic environment of the furan ring in a manner that influences Pd-catalyzed oxidative addition rates [2]. Medicinal chemistry teams engaged in kinase inhibitor, GPCR modulator, or anti-infective programs can leverage this compound as a privileged scaffold that combines the established bioactivity potential of furan-thiophene hybrids [3] with synthetic versatility unmatched by non-halogenated analogs. Procurement should include NMR confirmation of the chlorine regioisomer to ensure the correct positional isomer is utilized in SAR studies.

Agrochemical Fungicide Lead Generation Utilizing Furan-3-yl-Methanol Microbicide Pharmacophore

Patent literature explicitly identifies furan-3-yl-methanol containing compounds as microbicidal agents with activity against phytopathogenic fungi [3]. (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol incorporates this pharmacophoric substructure with the added advantage of a chlorinated furan ring that can modulate lipophilicity (predicted LogP) and metabolic stability relative to the non-chlorinated core. Agrochemical discovery groups developing novel succinate dehydrogenase inhibitors (SDHIs) or sterol biosynthesis inhibitors can use this compound as a starting material for systematic structure-activity exploration. The GHS safety classification (H302, H315, H319, H335) mandates appropriate handling protocols in screening laboratories but does not preclude its use in in vitro and in planta assays when standard PPE and ventilation controls are implemented .

Materials Science – Synthesis of Conjugated Polymers and Organic Electronic Materials

The combination of an electron-rich thiophene ring and an electron-deficient 2-chlorofuran ring within the same molecule creates an intrinsic donor-acceptor dyad suitable for the construction of conjugated polymers with tailored band gaps . The chlorine atom can serve as a leaving group in electrochemical polymerization or as a site for post-polymerization functionalization, enabling the tuning of optoelectronic properties. The higher boiling point (233.6 °C predicted) relative to simpler heterocyclic alcohols permits thermal annealing protocols in device fabrication that would volatilize lower-boiling monomers. Researchers developing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or electrochromic devices should consider this compound as a bifunctional monomer that provides both chromophoric diversity and reactive functionality.

Chemical Biology Probe Development – Chlorine as a Photoaffinity Labeling Precursor

The aryl chloride moiety at the furan 2-position can be strategically employed as a precursor for photoaffinity labeling probes through conversion to aryl azides or diazirines [1]. When coupled with the class-level evidence suggesting antiproliferative activity against undifferentiated cells [4], this compound becomes a candidate scaffold for target identification studies in cancer biology. The ability to install a photoreactive group at the chlorine position while retaining the thiophene-methanol moiety as a biological recognition element provides a pathway to identify protein binding partners through chemical proteomics workflows. Procurement teams should source this compound at ≥97% purity to minimize side reactions during multi-step probe synthesis and request batch-specific HPLC traces to confirm chemical integrity prior to use in cellular assays.

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